REACTION_SMILES
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[CH2:14]([CH2:15][CH2:16][CH3:17])[OH:18].[Cl:2][c:3]1[c:4](-[c:8]2[cH:9][n:10][cH:11][cH:12][cH:13]2)[n:5][o:6][n:7]1.[Na:1]>>[c:3]1([O:18][CH2:14][CH2:15][CH2:16][CH3:17])[c:4](-[c:8]2[cH:9][n:10][cH:11][cH:12][cH:13]2)[n:5][o:6][n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1nonc1-c1cccnc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
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Type
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product
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Smiles
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CCCCOc1nonc1-c1cccnc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |